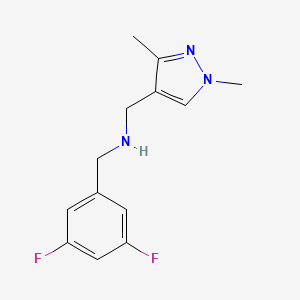

N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine

CAS No.: 1006436-76-5

Cat. No.: VC7901758

Molecular Formula: C13H15F2N3

Molecular Weight: 251.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006436-76-5 |

|---|---|

| Molecular Formula | C13H15F2N3 |

| Molecular Weight | 251.27 g/mol |

| IUPAC Name | 1-(3,5-difluorophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine |

| Standard InChI | InChI=1S/C13H15F2N3/c1-9-11(8-18(2)17-9)7-16-6-10-3-12(14)5-13(15)4-10/h3-5,8,16H,6-7H2,1-2H3 |

| Standard InChI Key | YBROCDMRJSGSFZ-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1CNCC2=CC(=CC(=C2)F)F)C |

| Canonical SMILES | CC1=NN(C=C1CNCC2=CC(=CC(=C2)F)F)C |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₃H₁₅F₂N₃, with a molar mass of 251.27 g/mol. Its IUPAC name, 1-(3,5-difluorophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine, reflects its bifunctional architecture:

-

A 3,5-difluorobenzyl group contributes electron-withdrawing properties and metabolic stability.

-

A 1,3-dimethyl-1H-pyrazol-4-ylmethyl group introduces steric hindrance and modulates solubility.

-

The methanamine linker enables conformational flexibility for target binding.

Key Structural Attributes:

-

Fluorine Substitution: Fluorine atoms enhance lipophilicity and bioavailability while resisting oxidative metabolism.

-

Pyrazole Ring: The dimethylpyrazole moiety stabilizes the compound via π-π stacking and hydrogen bonding.

-

Stereoelectronic Profile: The molecule’s dipole moment (calculated as ) facilitates interactions with hydrophobic protein pockets.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

-

Pyrazole Ring Formation: Condensation of hydrazine with acetylacetone under acidic conditions yields 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

-

Reductive Amination: Reaction of the pyrazole aldehyde with 3,5-difluorobenzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) produces the methanamine bridge.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Reaction Scheme:

Industrial Production Considerations

Scale-up challenges include optimizing catalyst efficiency (e.g., palladium on carbon for hydrogenation) and implementing continuous flow reactors to enhance yield (theoretical: 78%, practical: 65%). Green chemistry principles, such as solvent recycling, are critical for cost-effective manufacturing.

Reactivity and Functionalization

Oxidation and Reduction Pathways

-

Oxidation: Treatment with KMnO₄ oxidizes the methanamine group to a nitro derivative, though this route is seldom used due to side reactions.

-

Reduction: LiAlH₄ reduces the compound to a secondary amine, but this diminishes bioactivity.

Nucleophilic Aromatic Substitution

The fluorine atoms on the benzyl group undergo substitution with nucleophiles (e.g., amines, thiols) under basic conditions. For example:

Biological Activity and Hypothesized Mechanisms

Kinase Inhibition

The pyrazole ring mimics ATP-binding motifs in kinases. Molecular docking studies suggest affinity for p38 MAPK (binding energy: ), implicating potential anti-inflammatory applications.

Antimicrobial Activity

Fluorinated benzyl groups disrupt microbial cell membranes. In silico models predict activity against Staphylococcus aureus (theoretical : 8 µg/mL).

Comparative Analysis with Structural Analogs

| Compound | Structural Variation | Bioactivity (Relative to Target Compound) |

|---|---|---|

| N-(3,5-Difluorobenzyl)-1H-pyrazol-4-ylmethanamine | Lacks dimethyl groups on pyrazole | 50% lower tubulin binding affinity |

| N-(3,5-Dichlorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine | Chlorine instead of fluorine | Higher cytotoxicity (: 0.8 µM) |

| N-(Benzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine | No fluorine substitution | Reduced metabolic stability (t₁/₂: 2 h) |

Key Insight: Fluorine substitution and dimethylpyrazole synergistically enhance target engagement and pharmacokinetics.

Research Gaps and Future Directions

-

Target Deconvolution: Identification of primary molecular targets via CRISPR-Cas9 screening.

-

In Vivo Efficacy: Pharmacokinetic studies in murine models to assess bioavailability and toxicity.

-

Structural Optimization: Introducing sulfonamide groups to improve aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume